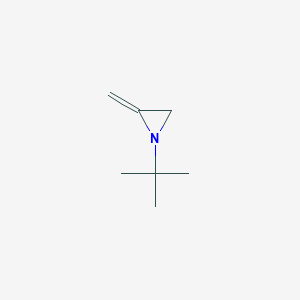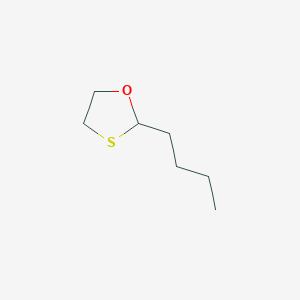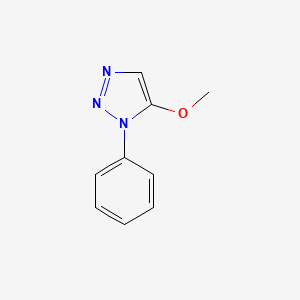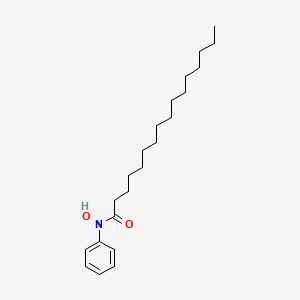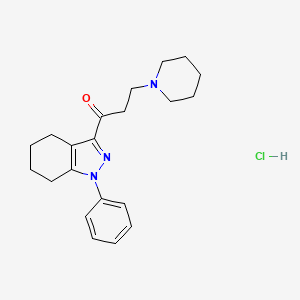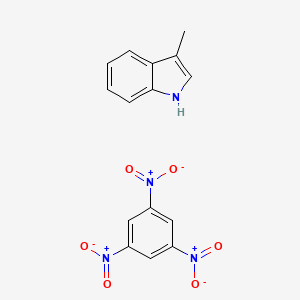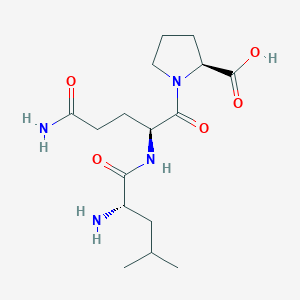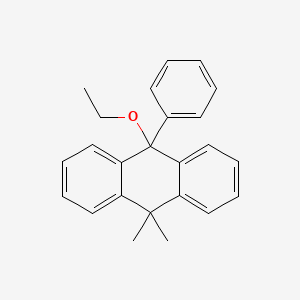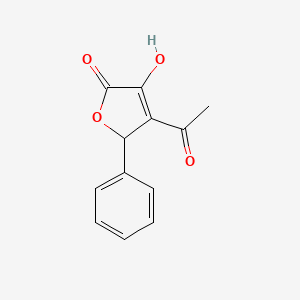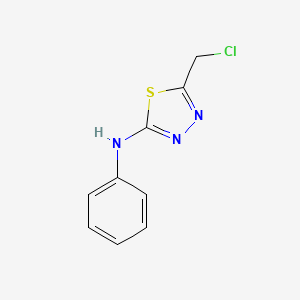
5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the chloromethyl group and the phenyl ring attached to the thiadiazole core imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chloromethyl-1,3,4-thiadiazole with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products
Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiadiazoles
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or disrupt cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins by binding to key enzymes involved in these pathways. The presence of the chloromethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or DNA, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound shares the chloromethyl group but has a different aromatic ring structure.
5-Chloromethylfurfural: This compound has a furan ring instead of a thiadiazole ring.
Uniqueness
5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine is unique due to the combination of the thiadiazole ring and the chloromethyl group. This combination imparts specific chemical reactivity and biological activity that is not observed in other similar compounds. The presence of the phenyl ring further enhances its stability and potential for various applications .
Eigenschaften
CAS-Nummer |
7119-00-8 |
|---|---|
Molekularformel |
C9H8ClN3S |
Molekulargewicht |
225.70 g/mol |
IUPAC-Name |
5-(chloromethyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c10-6-8-12-13-9(14-8)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) |
InChI-Schlüssel |
SPOBELGUDZKBFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


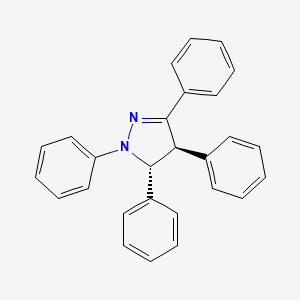
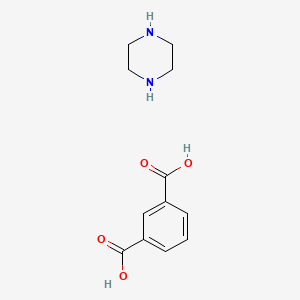
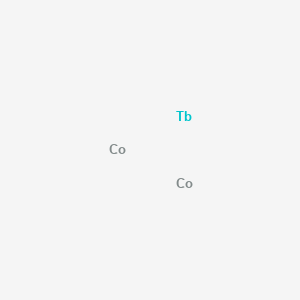
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
